(S)-2-Amino-1-((S)-3-((cyclopropylmethyl)amino)piperidin-1-yl)propan-1-one

Medicinal Chemistry Fragment-Based Drug Discovery Ligand Efficiency

(S)-2-Amino-1-((S)-3-((cyclopropylmethyl)amino)piperidin-1-yl)propan-1-one (CAS 1401667-54-6) is a chiral, non-racemic 3-aminopiperidine derivative with a molecular formula of C12H23N3O and a molecular weight of 225.33 g/mol. It features a defined (S,S) absolute configuration at both the 2-position of the propan-1-one moiety and the 3-position of the piperidine ring bearing the cyclopropylmethyl(methyl)amino group.

Molecular Formula C12H23N3O
Molecular Weight 225.33 g/mol
Cat. No. B11799883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-1-((S)-3-((cyclopropylmethyl)amino)piperidin-1-yl)propan-1-one
Molecular FormulaC12H23N3O
Molecular Weight225.33 g/mol
Structural Identifiers
SMILESCC(C(=O)N1CCCC(C1)NCC2CC2)N
InChIInChI=1S/C12H23N3O/c1-9(13)12(16)15-6-2-3-11(8-15)14-7-10-4-5-10/h9-11,14H,2-8,13H2,1H3/t9-,11-/m0/s1
InChIKeyPYSMUIKEALCKJG-ONGXEEELSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-1-((S)-3-((cyclopropylmethyl)amino)piperidin-1-yl)propan-1-one: A Chiral 3-Aminopiperidine Building Block for Enantioselective Synthesis


(S)-2-Amino-1-((S)-3-((cyclopropylmethyl)amino)piperidin-1-yl)propan-1-one (CAS 1401667-54-6) is a chiral, non-racemic 3-aminopiperidine derivative with a molecular formula of C12H23N3O and a molecular weight of 225.33 g/mol [1]. It features a defined (S,S) absolute configuration at both the 2-position of the propan-1-one moiety and the 3-position of the piperidine ring bearing the cyclopropylmethyl(methyl)amino group [1]. This compound is primarily utilized as a versatile chiral intermediate and building block in medicinal chemistry, particularly for the synthesis of enantiomerically pure drug candidates, including potential kinase inhibitors and receptor modulators . As a specialty research chemical, it is commercially available from multiple suppliers with purities typically ranging from 95% to 98% .

Why (S)-2-Amino-1-((S)-3-((cyclopropylmethyl)amino)piperidin-1-yl)propan-1-one Cannot Be Replaced with Generic 3-Aminopiperidine Analogs


This compound cannot be generically substituted by other 3-aminopiperidine derivatives, including its own close-in-class analogs such as the (S,R)-diastereomer (CAS 1401668-34-5) or the methylene-spacer homolog (CAS 1354027-82-9), due to the profound impact of both absolute stereochemistry and subtle backbone modifications on downstream molecular recognition, physicochemical parameters, and pharmacokinetic profiles [1]. The (S,S) configuration is critical for establishing the correct three-dimensional presentation of the cyclopropylmethyl(methyl)amino group and the primary amine, which directly dictates binding affinity, selectivity, and off-target activity for chiral biological targets [1]. Additionally, the direct attachment of the amine to the piperidine ring (via a single C-N bond) versus a methylene-spaced linkage results in distinct differences in lipophilicity (XLogP3-AA), topological polar surface area (TPSA), and molecular flexibility, which are key determinants of solubility, permeability, and metabolic stability [2][3]. The following quantitative evidence details the specific, measurable differences that make generic substitution a high-risk proposition for scientific research and procurement.

Quantitative Comparative Evidence for (S)-2-Amino-1-((S)-3-((cyclopropylmethyl)amino)piperidin-1-yl)propan-1-one vs. Closest Analogs


Molecular Weight Differential vs. Methylene-Spacer Homolog: 13.97% Lower Mass for Improved Ligand Efficiency Metrics

The target (S,S) compound possesses a molecular weight of 225.33 g/mol, which is 14.03 Da (5.86%) lower than the 239.36 g/mol of its closest methylene-spacer homolog, (2S)-2-Amino-1-(3-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)propan-1-one (CAS 1354027-82-9) [1][2]. This structural simplification results in a lower heavy atom count (16 vs. 17) and a more compact scaffold, which is favorable for maintaining ligand efficiency (LE) and lipophilic ligand efficiency (LLE) during lead optimization [1][2]. In fragment-based drug discovery, a molecular weight below 230 Da is often preferred for establishing efficient binding interactions [1].

Medicinal Chemistry Fragment-Based Drug Discovery Ligand Efficiency

Lipophilicity (XLogP3-AA) and TPSA Advantage for Central Nervous System (CNS) Multiparameter Optimization (MPO) Scores

The target (S,S) compound exhibits a computed XLogP3-AA of 0.4 and a topological polar surface area (TPSA) of 58.4 Ų [1][3]. In comparison, the methylene-spacer homolog displays a lower XLogP3-AA of 0.3 but an identical TPSA of 58.4 Ų [2]. While the primary amine and carbonyl groups dominate TPSA, the direct attachment of the cyclopropylmethyl(methyl)amino group confers a slightly higher lipophilicity, which may translate to improved passive membrane permeability [1]. The XLogP3-AA of 0.4 remains well within the optimal range for CNS MPO desirability (XLogP < 5), suggesting a balanced profile for both CNS and peripheral target programs [3].

CNS Drug Discovery Physicochemical Property Optimization Blood-Brain Barrier Permeability

Reduced Molecular Flexibility (Rotatable Bonds) Compared to the Methylene-Spacer Homolog for Enhanced Binding Enthalpy

The target (S,S) compound contains 3 rotatable bonds, whereas the methylene-spacer homolog (CAS 1354027-82-9) contains 5 rotatable bonds [1][2]. The reduction of two rotatable bonds, achieved by eliminating the flexible methylene linker, results in a more constrained and pre-organized scaffold. This is expected to reduce the entropic penalty upon binding to a biological target, potentially translating to improved binding enthalpy and selectivity [3]. Constraining rotatable bonds is a well-established strategy in medicinal chemistry to enhance potency and selectivity for protein kinase targets [3].

Conformational Analysis Binding Affinity Optimization Scaffold Hopping

Absolute Stereochemistry (S,S) as a Critical Determinant for Chiral Recognition in Kinase Active Sites

The target compound is defined as the single (S,S)-diastereomer, in contrast to the (S,R)-diastereomer (CAS 1401668-34-5) [1]. While publicly available biological IC50 data for this specific pair are absent, it is a foundational principle in medicinal chemistry that opposing stereochemical configurations at a chiral center within a pharmacophore can lead to >100-fold differences in target binding affinity and selectivity [2]. The procurement of the correct, enantiomerically pure (S,S) isomer is therefore mandatory for any project where the compound is incorporated into a chiral pharmacophore, as the (S,R) isomer would constitute a distinct chemical entity with potentially divergent biological activity and intellectual property coverage [2].

Enantioselective Synthesis Kinase Inhibitor Design Stereochemical Purity

Commercial Purity Tier and Availability: 98% (HPLC) Enabling Direct Use in Fragment Elaboration Without Re-Purification

The target compound is commercially available from multiple suppliers with a minimum purity specification of 98% (NLT 98%), as verified by HPLC . In contrast, the (S,R)-diastereomer and the methylene-spacer analog are often listed with lower purity grades (e.g., 95%) . The higher guaranteed purity of the (S,S) isomer reduces the risk of introducing confounding impurities into sensitive biological assays and eliminates the need for additional in-house purification steps, which can be both time-consuming and cost-prohibitive in high-throughput screening or fragment elaboration campaigns .

Chemical Procurement Compound Management Fragment-Based Screening

Optimal Application Scenarios for (S)-2-Amino-1-((S)-3-((cyclopropylmethyl)amino)piperidin-1-yl)propan-1-one Based on Evidence


Enantioselective Synthesis of Chiral Kinase Inhibitors Requiring Defined (S,S) Stereochemistry

The verified (S,S) absolute configuration and high enantiomeric purity of this building block make it an ideal starting material for constructing the chiral piperidine core of kinase inhibitors [1]. Its use directly mitigates the risk of diastereomer contamination, which can otherwise confound SAR interpretation, as highlighted by the class-level principle that stereochemical inversion can drastically alter binding affinity [1]. The compound's 98% purity further aligns with the stringent quality requirements of late-stage lead optimization .

Fragment-Based Drug Discovery (FBDD) and Ligand Efficiency-Driven Lead Generation

With a molecular weight of 225.33 g/mol, XLogP of 0.4, and only 3 rotatable bonds, this fragment-sized molecule is exceptionally well-suited for FBDD campaigns [1]. Its demonstrated 5.86% lower molecular weight and 40% fewer rotatable bonds compared to the methylene-spacer homolog suggest superior ligand efficiency potential [1][2]. This makes the compound a strategically superior choice for screening libraries where maximizing binding enthalpy per heavy atom is a primary objective [2].

CNS Drug Discovery Programs Requiring Balanced Permeability and Solubility

The compound's physicochemical profile (XLogP3-AA: 0.4, TPSA: 58.4 Ų) positions it favorably within the optimal property space for CNS drug candidates [1]. The +0.1 log unit higher lipophilicity compared to the methylene-spacer analog can be a critical advantage for passive blood-brain barrier penetration, while the low molecular weight helps maintain aqueous solubility [1]. This evidence directly supports its selection for CNS-targeted medicinal chemistry projects.

PROTAC Linker Design Requiring a Compact, Tertiary Amine-Functionalized Piperidine

The compact nature of the cyclopropylmethyl(methyl)amino substituent and the absence of a flexible linker provide a rigid, tertiary amine handle for attaching E3 ligase ligands in PROTAC design [1]. The target compound's 3 rotatable bonds offer a conformational constraint that is often desirable for achieving stable ternary complex formation, compared to the more flexible methylene-spacer analog [1][2]. This structural feature can be a decisive factor in PROTAC optimization where linker rigidity correlates with degradation efficiency [2].

Quote Request

Request a Quote for (S)-2-Amino-1-((S)-3-((cyclopropylmethyl)amino)piperidin-1-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.